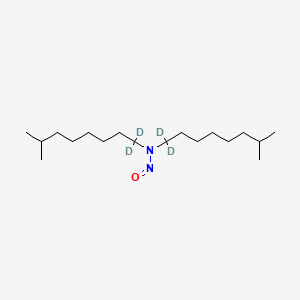
4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole is a compound belonging to the class of azoles, specifically triazoles. This compound is characterized by the presence of an azidoethyl group attached to the triazole ring. Azoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole typically involves the N-alkylation of azoles under harmonized reaction conditions. One common method includes the use of azidoethyl transfer reagents, which react with azoles such as imidazole, pyrazole, and triazole . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar N-alkylation techniques. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.
Major Products:
Substitution Reactions: Products include substituted triazoles with various functional groups.
Cycloaddition Reactions: Products include 1,2,3-triazole derivatives.
Scientific Research Applications
4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of catalysts, such as copper(I), which enhance the reaction rate and selectivity .
Comparison with Similar Compounds
1,2,3-Triazole: A parent compound with similar chemical properties.
1,2,4-Triazole: Another triazole isomer with distinct reactivity.
Tetrazole: Contains an additional nitrogen atom, leading to different chemical behavior.
Uniqueness: 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole is unique due to the presence of the azidoethyl group, which imparts specific reactivity and allows for diverse applications in various fields. Its ability to undergo cycloaddition reactions makes it a valuable compound in synthetic chemistry and materials science .
Properties
Molecular Formula |
C5H8N6 |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
4-(2-azidoethyl)-1-methyltriazole |
InChI |
InChI=1S/C5H8N6/c1-11-4-5(8-10-11)2-3-7-9-6/h4H,2-3H2,1H3 |
InChI Key |
PLXPZEVJUXOWKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




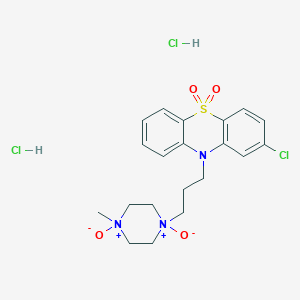
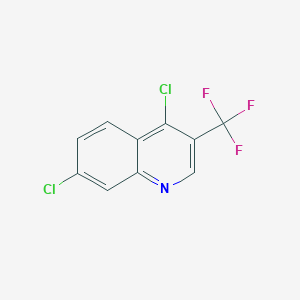
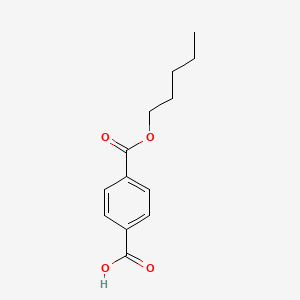

![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
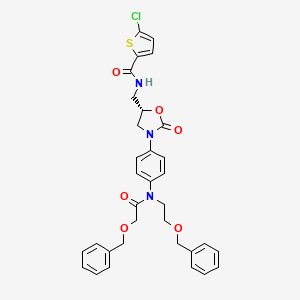
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)

